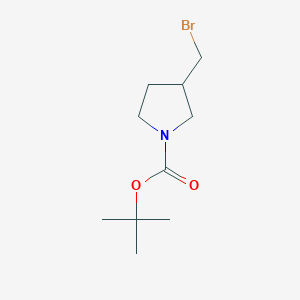

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGQGISAMHLST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647085 | |

| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305329-97-9 | |

| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate in synthetic and medicinal chemistry.

Physicochemical Properties

This compound is a versatile organic compound widely utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a reactive bromomethyl group and a Boc-protected pyrrolidine ring, allowing for sequential and controlled chemical modifications.[1]

The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H18BrNO2 | ChemBK[2], ChemicalBook[3] |

| Molar Mass | 264.16 g/mol | ChemBK[2], ChemicalBook[3] |

| Appearance | Colorless to light yellow liquid | ChemBK[2], ChemicalBook[3] |

| Boiling Point | 300.1 ± 15.0 °C (Predicted) | ChemBK[2], ChemicalBook[3] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | ChemBK[2], ChemicalBook[3] |

| pKa | -2.14 ± 0.40 (Predicted) | ChemBK[2], ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemBK[2], ChemicalBook[3] |

| CAS Number | 305329-97-9 | ChemBK[2], ChemicalBook[3] |

Experimental Protocols

The following section details a common experimental procedure for the synthesis of this compound.

Synthesis from 1-Boc-3-hydroxymethylpyrrolidine

This protocol describes the bromination of the corresponding alcohol precursor using triphenylphosphine and carbon tetrabromide, a variation of the Appel reaction.

Materials:

-

1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (1-Boc-3-hydroxymethylpyrrolidine)

-

Dichloromethane (DCM)

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure: [3]

-

Dissolve 1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (e.g., 0.56 g, 2.8 mmol) in dichloromethane (10 mL) under a nitrogen atmosphere.

-

Add carbon tetrabromide (e.g., 1.39 g, 4.2 mmol) to the solution.

-

Slowly add a solution of triphenylphosphine (e.g., 0.73 g, 2.8 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in a solvent mixture of 10% ethyl acetate and 90% hexane.

-

Stir the mixture and then filter to remove precipitated triphenylphosphine oxide.

-

Purify the filtrate by silica gel column chromatography using a gradient elution of 0-25% ethyl acetate in hexane.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Synthetic Utility and Logical Workflow

This compound is primarily used as an electrophilic building block.[1] The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of the N-Boc-pyrrolidin-3-ylmethyl moiety into a wide range of molecules, which is a common structural motif in bioactive compounds.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of this compound from its alcohol precursor.

Caption: Synthesis of the title compound from its alcohol precursor.

General Reaction Pathway: Nucleophilic Substitution

This diagram shows the general utility of the title compound in reacting with a generic nucleophile to form a new carbon-nucleophile bond.

References

Technical Guide: Synthesis and Characterization of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate in organic synthesis, particularly for the development of novel therapeutics and agrochemicals. This document details a common and effective synthetic protocol, including the underlying reaction mechanism. Furthermore, it presents a summary of the physicochemical and spectral data essential for the identification and quality control of the title compound. The information is structured to be a valuable resource for researchers in medicinal chemistry and process development.

Introduction

This compound (CAS No. 305329-97-9) is a versatile bifunctional molecule incorporating a protected pyrrolidine ring and a reactive bromomethyl group. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed, while the primary bromide serves as an excellent electrophile for nucleophilic substitution reactions. These features make it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical ingredients and biologically active compounds.[1][2] This guide outlines a reliable synthetic route and provides key characterization data.

Synthesis

A prevalent and efficient method for the synthesis of this compound involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a common choice for this transformation due to its mild reaction conditions.

Synthetic Scheme

Caption: Synthetic route to this compound.

Reaction Mechanism: The Appel Reaction

The synthesis proceeds via the Appel reaction, which converts a primary alcohol to an alkyl bromide. The mechanism involves the initial formation of a phosphonium salt from triphenylphosphine and carbon tetrabromide. This is followed by deprotonation of the alcohol by the tribromomethanide anion. The resulting alkoxide attacks the phosphonium species to form an alkoxyphosphonium salt, which then undergoes an SN2 displacement by the bromide ion to yield the final product and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

Caption: The Appel reaction mechanism for the bromination of a primary alcohol.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon atmosphere setup

-

Apparatus for filtration and reduced pressure distillation

-

Silica gel for column chromatography

Synthetic Procedure

-

Under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add carbon tetrabromide (1.5 eq).

-

Slowly add a solution of triphenylphosphine (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Stir the resulting mixture at room temperature for 18 hours.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in a solvent mixture of 10% ethyl acetate in hexane.

-

Stir the mixture and then filter to remove the precipitated triphenylphosphine oxide.

-

Purify the filtrate by silica gel column chromatography, eluting with a gradient of 0-25% ethyl acetate in hexane.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to light yellow liquid.[3]

Characterization Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |

| Molecular Weight | 264.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [3] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | 2-8°C | [3] |

Spectroscopic Data

Note: The following are predicted chemical shifts based on typical values for similar structures. Experimental values may vary slightly.

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.7 | m | 2H | -CH₂-Br |

| ~3.2 - 3.5 | m | 2H | Pyrrolidine CH₂-N |

| ~3.0 - 3.2 | m | 2H | Pyrrolidine CH₂-N |

| ~2.5 - 2.7 | m | 1H | Pyrrolidine CH |

| ~1.9 - 2.2 | m | 2H | Pyrrolidine CH₂ |

| 1.46 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (ppm) | Assignment |

| ~154.7 | C=O (carbamate) |

| ~79.5 | -C (CH₃)₃ |

| ~50-55 | Pyrrolidine CH₂-N |

| ~45-50 | Pyrrolidine CH₂-N |

| ~35-40 | -CH₂-Br |

| ~30-35 | Pyrrolidine CH |

| ~28.5 | -C(C H₃)₃ |

| ~25-30 | Pyrrolidine CH₂ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (Boc-carbamate) |

| ~1365 | Medium | C-H bend (t-butyl) |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~600-700 | Medium | C-Br stretch |

| m/z Value | Ion |

| 264 | [M+H]⁺ (for C₁₀H₁₈⁷⁹BrNO₂) |

| 266 | [M+H]⁺ (for C₁₀H₁₈⁸¹BrNO₂) |

| 208 | [M - C₄H₈ + H]⁺ |

| 184 | [M - Br]⁺ |

Safety Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the Appel reaction, along with a comprehensive summary of its characterization data. The information presented herein is intended to support researchers and scientists in the efficient and safe production and identification of this important synthetic intermediate. The provided methodologies and data are crucial for ensuring the quality and consistency of this building block in drug discovery and development workflows.

References

Spectroscopic Profile of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, featuring a bromomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

| Property | Value |

| Molecular Formula | C₁₀H₁₈BrNO₂ |

| Molecular Weight | 264.16 g/mol |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 300.1 ± 15.0 °C (Predicted)[1] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted)[1] |

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. While experimentally obtained mass spectrometry data is available, the NMR and IR data presented are based on typical values for the constituent functional groups and analysis of structurally similar compounds due to the absence of publicly available, detailed experimental spectra in the conducted research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for the target compound.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.55 - 3.25 | m | 4H | H2', H5' |

| ~3.40 | d | 2H | H1'' |

| ~2.60 | m | 1H | H3' |

| ~2.15 | m | 1H | H4'a |

| ~1.75 | m | 1H | H4'b |

| 1.46 | s | 9H | H2''' |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.5 | C1''' |

| ~79.5 | C1'''' |

| ~52.0, ~45.0 | C2', C5' |

| ~39.0 | C3' |

| ~37.0 | C1'' |

| ~31.0 | C4' |

| 28.4 | C2''' |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2975 - 2850 | Strong | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1475, 1365 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-N stretch |

| ~1250 | Strong | C-O stretch (carbamate) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following has been reported:

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 264 | [M+H]⁺[1] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain a standard one-dimensional proton spectrum.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum.

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of this compound.

Caption: Plausible fragmentation pathways in ESI-MS.

References

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate (CAS 305329-97-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, identified by CAS number 305329-97-9. This compound is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of novel pyrrolidine-containing therapeutic agents.

Core Chemical Properties

This compound is a colorless to light yellow liquid.[1] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 305329-97-9 | [2] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [2] |

| Molecular Weight | 264.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (Predicted) | 300.1 ± 15.0 °C | [2] |

| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -2.14 ± 0.40 | [2] |

| Storage Temperature | 2-8°C | [2] |

Safety and Handling

This compound is classified as an irritant and is corrosive.[1] Appropriate personal protective equipment (PPE), including goggles, gloves, and a lab coat, should be worn during handling.[1] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[1]

GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal) | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. | |

| Skin Corrosion/Irritation | GHS05_Corrosive | Danger | H314: Causes severe skin burns and eye damage. |

This information is based on available supplier data and may not be exhaustive. A full Safety Data Sheet (SDS) should be consulted prior to use.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.[1]

Role in Synthetic Chemistry

This compound is a versatile synthetic intermediate widely used in the development of pharmaceuticals and agrochemicals.[3] The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecules.[3] Its primary application lies in the synthesis of various pyrrolidine derivatives, which are integral components of many biologically active compounds.[3]

General Synthesis of Pyrrolidine Derivatives

The following diagram illustrates the general workflow of utilizing this compound as a building block for creating a library of substituted pyrrolidine compounds for screening and development.

References

Stability and Storage of 1-Boc-3-(bromomethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(bromomethyl)pyrrolidine is a key chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex bioactive molecules and pharmaceutical candidates. The presence of both a reactive bromomethyl group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group necessitates a thorough understanding of its stability profile to ensure the integrity and purity of the compound throughout its lifecycle, from storage to reaction. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and general methodologies for assessing the stability of 1-Boc-3-(bromomethyl)pyrrolidine.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the quality of 1-Boc-3-(bromomethyl)pyrrolidine. The following table summarizes the recommended conditions based on safety data sheets and general guidelines for brominated organic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |

| Light | Store in a light-resistant container, away from direct sunlight. | To prevent potential photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidative degradation and reaction with atmospheric moisture. |

| Moisture | Store in a dry, well-sealed container in a desiccator if possible. | To prevent hydrolysis of the bromomethyl group. |

| Ventilation | Store in a well-ventilated area. | To safely disperse any potential vapors. |

| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and metals. | To avoid vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

While specific stability studies on 1-Boc-3-(bromomethyl)pyrrolidine are not extensively published, potential degradation pathways can be inferred from the chemical reactivity of its functional groups.

Hydrolysis of the Bromomethyl Group

The primary alkyl bromide functionality is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethylpyrrolidine derivative. This process is accelerated by elevated temperatures and the presence of moisture.

Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Trace amounts of acid in the storage environment or generated from the degradation of the compound itself can catalyze the removal of the Boc group, yielding the free pyrrolidine.

Elimination Reactions

Under strongly basic conditions, there is a possibility of an elimination reaction to form an exocyclic methylene pyrrolidine derivative, although this is generally less favored for primary bromides compared to nucleophilic substitution.

The following diagram illustrates the key factors influencing the stability of 1-Boc-3-(bromomethyl)pyrrolidine.

Reactivity profile of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

An In-depth Technical Guide on the Reactivity Profile of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its unique bifunctional nature, featuring a reactive bromomethyl group and a stable tert-butyloxycarbonyl (Boc) protecting group, renders it a versatile building block for the synthesis of a wide array of complex nitrogen-containing heterocyclic compounds.[1] This document provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in synthetic chemistry. Detailed experimental protocols, quantitative data, and graphical representations of reaction pathways and workflows are presented to serve as a practical guide for researchers in drug discovery and development.

Introduction

This compound, also known as 1-Boc-3-(bromomethyl)pyrrolidine, is a colorless to light yellow liquid widely utilized as a synthetic intermediate.[2][3] Its molecular structure consists of a pyrrolidine ring N-protected with a Boc group and a bromomethyl substituent at the 3-position. This arrangement provides two key sites for chemical modification: the primary alkyl bromide, which is highly susceptible to nucleophilic substitution, and the Boc group, which can be readily removed under acidic conditions.

The pyrrolidine scaffold is a common motif in a vast number of pharmaceuticals and biologically active compounds, making this reagent particularly valuable.[4] Its application spans the synthesis of molecules for various therapeutic areas.[1] The stability and ease of handling of this compound further enhance its utility in both academic and industrial research settings.[1]

Core Reactivity Profile

The reactivity of this compound is primarily dictated by two functional groups: the bromomethyl group and the N-Boc protecting group.

Nucleophilic Substitution Reactions

The presence of a primary alkyl bromide makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism, although S_N1 pathways can be invoked under specific conditions.[5][6] The S_N2 pathway is generally favored due to the unhindered nature of the primary carbon.

Key characteristics of these reactions include:

-

Stereochemistry: If the starting material is chiral, S_N2 reactions proceed with inversion of configuration at the electrophilic center.

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]

-

Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are typically employed to enhance the rate of S_N2 reactions.

A wide variety of nucleophiles can be used to displace the bromide, allowing for the introduction of diverse functional groups. Common examples include:

-

Amines (R-NH₂): To form 3-(aminomethyl)pyrrolidine derivatives.

-

Azides (N₃⁻): To introduce an azidomethyl group, which can be subsequently reduced to an amine.

-

Thiols (R-SH): To form thioethers.

-

Carboxylates (R-COO⁻): To form esters.

-

Cyanides (CN⁻): To introduce a cyanomethyl group, a precursor to carboxylic acids and amines.

-

Alkoxides (R-O⁻): To form ethers.

Elimination Reactions

Elimination reactions (E2) can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide). This would lead to the formation of a 3-methylenepyrrolidine derivative. However, for a primary alkyl halide like this compound, substitution is generally the major pathway.

Deprotection of the N-Boc Group

The Boc group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free secondary amine.[7]

Common reagents for Boc deprotection include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

-

Hydrogen chloride (HCl) in various organic solvents like dioxane, methanol, or ethyl acetate.[9]

-

Other Brønsted acids like p-toluenesulfonic acid.[7]

The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. This process regenerates the pyrrolidine nitrogen as a secondary amine, which can then undergo further functionalization.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for key transformations involving this compound.

| Transformation | Reagents and Conditions | Solvent | Yield (%) | Reference |

| Synthesis | 1-Boc-3-hydroxymethylpyrrolidine, CBr₄, PPh₃, rt, 18h | Dichloromethane | 55% | [3] |

| Boc Deprotection | Trifluoroacetic acid (TFA), rt | Dichloromethane | 85-91% (general) | [8] |

| Boc Deprotection | Oxalyl chloride (3 equiv.), rt, 1-4h | Methanol | up to 90% (general) | [9] |

| Boc Deprotection | Choline chloride/p-toluenesulfonic acid (DES), rt | DES | Excellent (general) | [7] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of the title compound from the corresponding alcohol.[3]

Materials:

-

1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (1-Boc-3-hydroxymethylpyrrolidine) (0.56 g, 2.8 mmol)

-

Carbon tetrabromide (CBr₄) (1.39 g, 4.2 mmol)

-

Triphenylphosphine (PPh₃) (0.73 g, 2.8 mmol)

-

Dichloromethane (DCM), anhydrous (15 mL total)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-Boc-3-hydroxymethylpyrrolidine (0.56 g, 2.8 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add carbon tetrabromide (1.39 g, 4.2 mmol) to the solution.

-

Slowly add a solution of triphenylphosphine (0.73 g, 2.8 mmol) in dichloromethane (5 mL) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

After completion, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in a solvent mixture of 10% ethyl acetate in hexane.

-

Stir the mixture and filter to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography using a gradient elution of 0-25% ethyl acetate in hexane.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield 1-Boc-3-(bromomethyl)pyrrolidine (0.41 g, 55% yield).[3]

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)) (1.5 - 2.0 eq)

-

Polar aprotic solvent (e.g., Acetonitrile or DMF)

Procedure:

-

Dissolve the amine nucleophile (1.1 eq) and the base (1.5 eq) in the chosen solvent in a round-bottom flask.

-

Add a solution of this compound (1.0 eq) in the same solvent to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 3-(aminomethyl)pyrrolidine derivative.

Visualizations

Caption: Core reactivity pathways of the title compound.

Caption: Experimental workflow for the synthesis protocol.

Caption: General workflow for nucleophilic substitution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 305329-97-9 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a key heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromomethyl group and a protecting N-Boc group on a pyrrolidine scaffold, make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its molecular structure, conformational properties, synthesis, and its application in drug discovery, with a focus on its role as a precursor to Selective Androgen Receptor Modulators (SARMs).

Molecular Structure and Physicochemical Properties

This compound possesses a five-membered pyrrolidine ring, with a bromomethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of the Boc group increases the molecule's stability and solubility in organic solvents, while the bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [1] |

| Molecular Weight | 264.16 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 228-230 °C | [1] |

| Density | 1.27 g/cm³ | [1] |

| Melting Point | -12 °C | [1] |

| Mass Spectrum (m/z) | 264 ([M+H]⁺) | [2] |

Conformational Analysis

The conformational landscape of the pyrrolidine ring in this compound is a critical aspect influencing its reactivity and its fit into the active sites of biological targets when incorporated into larger molecules. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily envelope and twist forms.

The puckering of the ring is significantly influenced by the nature and stereochemistry of its substituents. The bulky N-Boc group and the bromomethyl group at the 3-position play a crucial role in determining the favored conformation. While a definitive crystal structure for this specific molecule is not publicly available, studies on similarly substituted pyrrolidines suggest that the ring will adopt a conformation that minimizes steric strain between the substituents. The large tert-butyl group of the Boc protecting group will have a significant impact on the conformational preference of the ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of the corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[2]

Materials:

-

1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate

-

Dichloromethane (CH₂Cl₂)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

Dissolve 1,1-dimethylethyl-3-(hydroxymethyl)-1-pyrrolidine carboxylate (1 equivalent) in dichloromethane under a nitrogen atmosphere.

-

Add carbon tetrabromide (1.5 equivalents) to the solution.

-

Slowly add a solution of triphenylphosphine (1 equivalent) in dichloromethane dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in a 10% ethyl acetate/90% hexane solvent mixture, stir, and filter to remove triphenylphosphine oxide.

-

Purify the filtrate by silica gel column chromatography using a gradient elution of 0-25% ethyl acetate/hexane.

-

Collect the target fractions to yield 1-Boc-3-(bromomethyl)pyrrolidine.[2]

Application in Drug Development: Synthesis of SARMs

This compound is a valuable building block in the synthesis of Selective Androgen Receptor Modulators (SARMs).[3][4] SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (virilizing) effects. They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.[5][6]

The androgen receptor (AR) is a ligand-activated transcription factor that, upon binding to androgens like testosterone, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to regulate gene expression.[4] SARMs are designed to selectively modulate the AR's activity in a tissue-specific manner.

The synthesis of certain SARM candidates involves the nucleophilic substitution of the bromide in this compound with a suitable nucleophile, typically a phenol or an amine, which is part of the core SARM scaffold. This reaction attaches the pyrrolidine moiety to the rest of the SARM molecule.

Conclusion

This compound is a synthetically versatile and commercially important intermediate. Its structural and conformational characteristics are key to its utility in the construction of complex, biologically active molecules. While detailed experimental data on its conformation remains elusive in the public domain, its synthetic utility is well-established, particularly in the promising field of SARM development. Further studies to elucidate its precise three-dimensional structure and conformational dynamics would be beneficial for the rational design of new therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 305329-97-9 [m.chemicalbook.com]

- 3. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f [mdpi.com]

- 4. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a key building block in modern medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in a multitude of biologically active compounds, and the presence of a reactive bromomethyl group allows for versatile downstream functionalization. This technical guide provides a comprehensive overview of the synthesis of this important intermediate, focusing on a widely utilized synthetic protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H18BrNO2 | [1][2] |

| Molecular Weight | 264.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [2] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | 95% | [3] |

| Storage Temperature | 2-8°C | [2] |

Synthesis

The most common and well-documented method for the synthesis of this compound is through the bromination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. The Appel reaction, utilizing triphenylphosphine and a carbon tetrahalide, is a standard approach.

Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound from tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Caption: Synthetic workflow for the bromination of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a representative literature procedure.[2]

Materials:

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Carbon tetrabromide (1.5 eq) or Carbon tribromide (1.5 eq)[2]

-

Triphenylphosphine (1.0 eq)[2]

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

Reaction Setup: A solution of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[2]

-

Addition of Reagents: To this solution, carbon tetrabromide (1.5 equivalents) is added. Subsequently, a solution of triphenylphosphine (1.0 equivalent) in dichloromethane is added dropwise to the reaction mixture.[2]

-

Reaction: The reaction mixture is stirred at room temperature for 18 hours.[2] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then redissolved in a solvent mixture of 10% ethyl acetate in hexane. The mixture is stirred and then filtered to remove the precipitated triphenylphosphine oxide.[2]

-

Purification: The filtrate is concentrated and purified by silica gel column chromatography. A gradient elution with 0-25% ethyl acetate in hexane is typically employed to isolate the desired product.[2]

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis.

| Reactant | Molar Eq. | Amount |

| tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1.0 | 0.56 g (2.8 mmol) |

| Carbon tribromide | 1.5 | 1.39 g (4.2 mmol) |

| Triphenylphosphine | 1.0 | 0.73 g (2.8 mmol) |

| Product | Yield | Analytical Data |

| This compound | 55% (0.41 g) | Mass Spectrum (ESI+): m/z 264 [M+H]+ |

Safety Information

-

This compound is classified as an irritant.[1]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a multitude of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold".[1][2] This guide provides a comprehensive overview of the biological importance of the pyrrolidine moiety, detailing its structural advantages, diverse pharmacological activities, and application in therapeutics. It further presents quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to serve as a technical resource for professionals in the field.

Core Concepts: Structural and Physicochemical Advantages

The utility of the pyrrolidine ring in drug design is rooted in its unique structural and physicochemical properties that make it an ideal building block for creating effective therapeutic agents.

Three-Dimensionality and Conformational Flexibility: Unlike flat, aromatic systems, the pyrrolidine ring is composed of sp³-hybridized carbon atoms, granting it a non-planar, three-dimensional (3D) structure.[3][4] This increased 3D coverage allows for a more efficient exploration of pharmacophore space, enabling molecules to make more specific and complex interactions with biological targets.[3] The ring is not rigid and exhibits a phenomenon known as "pseudorotation," which describes its conformational flexibility.[3][4] This inherent flexibility can be controlled and "locked" into desired conformations through the strategic placement of substituents, a key tactic in optimizing a drug's efficacy.[5]

Stereochemistry and Biological Activity: The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers.[5] This stereochemical complexity is a critical aspect of its utility. The spatial orientation of substituents can drastically alter a molecule's biological profile due to the enantioselective nature of biological targets like proteins and enzymes.[3][6] The non-essential amino acid L-proline, a naturally occurring pyrrolidine derivative, is a frequently used chiral building block in stereoselective synthesis for this reason.[5]

Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts several beneficial properties. As a secondary amine, it confers basicity to the scaffold.[5] The nitrogen's lone pair of electrons can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating strong interactions with target proteins.[7] Furthermore, the introduction of the pyrrolidine ring, a heteroaliphatic system, can improve a molecule's physicochemical properties, such as enhancing aqueous solubility compared to more rigid aromatic structures.[8] The nucleophilicity of the nitrogen also makes it a prime position for substitution, with a remarkable 92% of all US FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[5]

A Spectrum of Pharmacological Activities

The versatility of the pyrrolidine scaffold is demonstrated by the vast range of biological activities exhibited by its derivatives. This structural motif is found in drugs targeting a wide array of diseases.[1]

Pyrrolidine-based compounds have shown significant activity as:

-

Antibacterial agents: Found in drugs like Clindamycin and Anisomycin.[9]

-

Antifungal agents: Certain spirooxindole pyrrolidine hybrids are potent against fungal strains like C. albicans.[1]

-

Antiviral agents: Key to the structure of drugs like Telaprevir and Ombitasvir, used to treat Hepatitis C.[10]

-

Anticancer (Antitumoral) agents: Derivatives have shown cytotoxicity against various cancer cell lines, including HCT116, MCF-7, and A549.[11]

-

Anti-inflammatory agents: Some derivatives exhibit potent in vitro anti-inflammatory activity.[9]

-

Anticonvulsant agents: The succinimide (pyrrolidine-2,5-dione) core is a known anticonvulsant, exemplified by Ethosuximide.[9][12]

-

Antihypertensive agents: This scaffold is central to ACE inhibitors like Captopril and Enalapril.[9]

-

Anticholinergic agents: Procyclidine and Glycopyrronium are well-known examples.[9]

-

Anti-Alzheimer's agents: The nootropic drug Aniracetam features a pyrrolidinone core.[9]

-

Enzyme Inhibitors: Pyrrolidine derivatives have been developed to inhibit various enzymes, including dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and acetylcholinesterase (AChE).[1]

Pyrrolidine-Containing Drugs: From Bench to Bedside

The theoretical advantages of the pyrrolidine scaffold translate directly into clinical success. The ring is a component of numerous drugs approved by the U.S. Food and Drug Administration (FDA), spanning a wide range of therapeutic classes.

| Drug Name | Therapeutic Category | Mechanism of Action |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Clindamycin | Antibiotic | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit |

| Aniracetam | Nootropic (Anti-Alzheimer) | Modulator of the AMPA receptor |

| Ethosuximide | Anticonvulsant | T-type calcium channel blocker |

| Procyclidine | Anticholinergic | Muscarinic acetylcholine receptor antagonist |

| Clemastine | Antihistamine | Histamine H1 receptor antagonist |

| Rolipram | Antidepressant | Selective phosphodiesterase-4 (PDE4) inhibitor |

| Telaprevir | Antiviral | HCV NS3/4A serine protease inhibitor |

| Ombitasvir | Antiviral | HCV NS5A inhibitor, essential for viral replication |

| Pacritinib | Anticancer (Myelofibrosis) | Janus kinase 2 (JAK2) inhibitor |

| Futibatinib | Anticancer (Cholangiocarcinoma) | Fibroblast growth factor receptor 4 (FGFR4) inhibitor |

Quantitative Analysis of Biological Activity

The potency of pyrrolidine derivatives is quantified through various in vitro assays. The following table summarizes representative data for different biological activities, demonstrating the high potency that can be achieved with this scaffold.

| Compound Class/ID | Target | Activity Metric | Value | Reference Compound |

| Spirooxindole-pyrrolidine (44) | Candida albicans | MIC | 4 µg/mL | - |

| 1,2,4-Oxadiazole pyrrolidine (22c) | E. coli DNA Gyrase | IC₅₀ | 120 ± 10 nM | Novobiocin (170 nM) |

| Thiosemicarbazone pyrrolidine–copper(II) (37a) | SW480 cancer cell line | IC₅₀ | 0.99 ± 0.09 µM | Cisplatin (3.5 ± 0.3 µM) |

| Pyrrolidine derivative (30c) | N-acylethanolamine acid amidase (NAAA) | IC₅₀ | 0.48 ± 0.11 µM | - |

| Pyrrolidine-2,5-dione-acetamide (69k) | Anticonvulsant (MES test) | ED₅₀ | 80.38 mg/kg | Valproic acid (VPA) |

Key Experimental Protocols

Accurate evaluation of the biological activity of novel pyrrolidine derivatives is essential. Below are detailed protocols for key assays cited in the evaluation of these compounds.

Antiproliferative Activity: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[3][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)[1]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[1] Include wells with medium only as a blank control. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[3]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator, protected from light, allowing viable cells to reduce MTT into formazan crystals.[1]

-

Formazan Solubilization:

-

For adherent cells: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[4]

-

For suspension cells: Add 100 µL of the solubilization solution directly to the wells containing cells and MTT.

-

-

Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[1][3] A reference wavelength of >650 nm can be used for background subtraction.[3]

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][13]

Materials:

-

Bacterial strain for testing

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well round-bottom microtiter plates

-

Test pyrrolidine compound

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Select 3-4 colonies from a pure overnight bacterial culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][13] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

Compound Dilution:

-

Dissolve the test compound in a suitable solvent and dilute it in the test broth to twice the highest desired concentration.[5]

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[5]

-

Add 100 µL of the 2x concentrated compound solution to the first column of wells.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to the tenth column. Discard the final 100 µL from the tenth column.[13]

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). This results in a 1:2 dilution of the compound and the inoculum. Column 11 serves as the growth control (broth and inoculum, no compound), and column 12 serves as the sterility control (broth only).[13]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[9]

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[2] Alternatively, the plate can be read using an ELISA reader to measure absorbance.[5]

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay (Ellman's Method)

This widely used spectrophotometric assay measures AChE activity by detecting the product of a reaction between thiocholine and DTNB.[8]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB (Ellman's reagent) solution in buffer[8]

-

14 mM Acetylthiocholine iodide (ATCI) substrate solution in deionized water[8]

-

Test pyrrolidine inhibitor compounds

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Plate Setup: In a 96-well plate, prepare the following for each sample in triplicate:

-

Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test inhibitor solution.

-

-

Pre-incubation: Add the buffer, AChE, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[8]

-

Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells except the blank.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every 10-60 seconds for a period of 3-5 minutes to determine the rate of reaction (V).[14]

-

Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14]

Visualizing Relationships and Workflows

Diagrams created using the DOT language help to visualize the abstract concepts and processes central to drug design with the pyrrolidine scaffold.

Caption: The Pyrrolidine Ring as a Privileged Scaffold in Drug Design.

Caption: Common Synthetic Pathways to Pyrrolidine-Containing Drugs.

Caption: Mechanism of Action of Captopril, a Pyrrolidine-based ACE Inhibitor.

Conclusion and Future Prospects

The pyrrolidine ring is unequivocally a privileged scaffold in drug design, a status earned through its advantageous structural and physicochemical properties.[1][2] Its three-dimensional character, stereochemical richness, and ability to form crucial hydrogen bonds allow for the design of highly potent and selective molecules.[3][5] The extensive and diverse range of pharmacological activities exhibited by its derivatives, validated by a significant number of FDA-approved drugs, confirms its therapeutic relevance.[1][9] As medicinal chemists continue to seek novel therapeutic agents with improved efficacy and safety profiles, the strategic incorporation of the pyrrolidine ring will undoubtedly remain a key strategy. Future research will likely focus on novel synthetic methodologies to access more complex and diverse pyrrolidine derivatives and further explore their potential in targeting challenging diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Theoretical Analysis of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the theoretical and computational investigation of tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry. In the absence of extensive published theoretical studies on this specific molecule, this document outlines a comprehensive suite of computational methodologies to elucidate its structural, electronic, and reactive properties. Such insights are invaluable for optimizing its use in the synthesis of novel therapeutic agents.

Introduction: The Significance of a Versatile Building Block

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds.[1] Its structure, featuring a protected pyrrolidine ring and a reactive bromomethyl group, makes it an ideal scaffold for introducing pyrrolidinyl moieties into larger molecules, a common strategy in drug design. Theoretical studies can provide a deeper understanding of its conformational preferences, reactivity, and spectroscopic signatures, thereby accelerating the drug development process.

Molecular and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. These experimental values serve as a benchmark for theoretical predictions.

| Property | Value |

| Molecular Formula | C10H18BrNO2[1] |

| Molecular Weight | 264.16 g/mol [2] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 300.1 °C at 760 mmHg (Predicted) |

| Density | 1.27 g/cm³[1] |

| Storage Temperature | 2-8°C[2] |

| CAS Number | 305329-97-9[2][3] |

Proposed Theoretical Investigations: A Roadmap

A multi-faceted computational approach is proposed to thoroughly characterize this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolidine Derivatives Using tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various pyrrolidine derivatives utilizing tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate as a key building block. This versatile reagent allows for the introduction of a pyrrolidine moiety, a privileged scaffold in medicinal chemistry, through nucleophilic substitution reactions. The subsequent deprotection of the tert-butoxycarbonyl (Boc) group yields a secondary amine that can be further functionalized, providing access to a wide array of biologically active molecules.

Overview of Synthetic Applications

This compound is an excellent electrophile for the alkylation of a variety of nucleophiles, including amines, phenols, thiols, and azides. The Boc protecting group provides stability during these reactions and can be readily removed under acidic conditions. This synthetic strategy is a cornerstone in the development of compounds targeting various biological pathways.

This document outlines protocols for key transformations and provides examples of the synthesis of precursors for biologically active molecules, including T-type calcium channel inhibitors, norepinephrine reuptake inhibitors, and dihydrofolate reductase inhibitors.

Experimental Protocols

General Procedure for Nucleophilic Substitution

The primary application of this compound involves the alkylation of nucleophiles. Below are general protocols for N-alkylation, O-alkylation, and the introduction of other functional groups.

2.1.1. N-Alkylation of Amines

This protocol describes the synthesis of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate derivatives, which are precursors to various therapeutic agents.

-

Reaction Scheme:

-

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 equivalents)

-

Solvent (e.g., Acetonitrile, DMF, DMSO)

-

-

Procedure:

-

To a solution of the amine in the chosen solvent, add the base and stir for 10-15 minutes at room temperature.

-

Add this compound to the mixture.

-

Heat the reaction to the desired temperature (see Table 1) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.1.2. O-Alkylation of Phenols (Williamson Ether Synthesis)

This method is used to synthesize phenoxymethyl-pyrrolidine derivatives, a scaffold found in compounds targeting neurotransmitter transporters.

-

Reaction Scheme:

-

Materials:

-

This compound

-

Phenol derivative (1.0 - 1.2 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 equivalents)

-

Solvent (e.g., Acetone, DMF)

-

-

Procedure:

-

To a solution of the phenol in the chosen solvent, add the base and stir at room temperature for 15-30 minutes.

-

Add this compound to the suspension.

-

Heat the mixture to reflux and stir for the time indicated in Table 1, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter to remove the base.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to obtain the desired ether.

-

2.1.3. Synthesis of tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

This protocol provides a key intermediate for the introduction of an amino group via reduction or for use in click chemistry.

-

Reaction Scheme:

-

Materials:

-

This compound

-

Sodium azide (NaN₃) (1.5 - 2.5 equivalents)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve this compound in DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide, which can be purified by column chromatography.

-

Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the pyrrolidine nitrogen for further functionalization.

2.2.1. Deprotection using Trifluoroacetic Acid (TFA)

-

Materials:

-

Boc-protected pyrrolidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected pyrrolidine derivative in DCM (approximately 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

-

2.2.2. Deprotection using HCl in Dioxane

-

Materials:

-

Boc-protected pyrrolidine derivative

-

4M HCl in 1,4-Dioxane

-

Methanol (optional, for solubility)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the Boc-protected pyrrolidine derivative in a minimal amount of methanol (if necessary) and then add the 4M HCl in dioxane solution.

-

Stir the mixture at room temperature for 1-4 hours.

-

The hydrochloride salt of the deprotected amine often precipitates from the solution.

-

The solid can be collected by filtration and washed with diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce solidification.

-

Data Presentation

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | - | Methylene Chloride | 150 | 2 | 97 | [1] |

| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 40 | [2] |

| Sodium Azide | - | DMF | 60-80 | - | 75-90 | |

| Primary Amine | K₂CO₃ | Acetonitrile | 80 | 16 | 60-85 | - |

| Thiophenol | NaH | THF | 25 | 4 | >90 | - |

Table 2: Boc Deprotection Conditions and Yields

| Method | Reagents | Temperature | Time | Typical Yield (%) | Reference |

| Method A | TFA, DCM | 0 °C to RT | 30 min - 2 h | >90 | [3] |

| Method B | 4M HCl in Dioxane | RT | 1 - 4 h | >90 | [3] |

Application in the Synthesis of Biologically Active Molecules

The following sections illustrate the application of these protocols in multi-step syntheses of precursors for known drug classes.

Synthesis of a Precursor for T-Type Calcium Channel Inhibitors

T-type calcium channels are implicated in various neurological disorders, including neuropathic pain. Pyrrolidine-based compounds have been identified as potent inhibitors of these channels.[4]

Synthetic Workflow:

Caption: Synthetic pathway to a T-type calcium channel inhibitor.

Protocol for Amide Coupling (Step D to E):

A key step in the synthesis of many T-type calcium channel inhibitors is the acylation of the deprotected aminomethyl pyrrolidine.[5]

-

Materials:

-

(R)-3-(Aminomethyl)pyrrolidine dihydrochloride

-

Substituted pyrazole-3-carboxylic acid (1.0 equivalent)

-

HATU (1.1 equivalents)

-

DIPEA (3.0 equivalents)

-

DMF

-

-

Procedure:

-

To a solution of the carboxylic acid in DMF, add HATU and DIPEA.

-

Stir the mixture for 10 minutes at room temperature.

-

Add a solution of (R)-3-(aminomethyl)pyrrolidine dihydrochloride in DMF.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the final amide product (Typical yield: 71%).[5]

-

Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft, thus terminating its signaling.[4][5] Inhibitors of NET are used in the treatment of depression and ADHD. Pyrrolidine derivatives have been developed as potent NET inhibitors.

Signaling Pathway:

Caption: Mechanism of Norepinephrine Transporter (NET) inhibition.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of DNA precursors.[6] Its inhibition is a key mechanism for anticancer and antimicrobial drugs.

Signaling Pathway:

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Nucleophilic Substitution Reactions of tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key feature in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into molecules.[1][2][3] This document provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, phenols, and azides. These reactions are fundamental for the synthesis of diverse libraries of substituted pyrrolidine derivatives for screening and lead optimization in drug development programs.[3][4]

The primary reactive site for nucleophilic attack is the methylene carbon bearing the bromine atom. The reaction typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion by the incoming nucleophile. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen prevents its participation in the reaction and can be readily removed under acidic conditions in a subsequent step if required.

General Reaction Scheme

The overall transformation involves the displacement of the bromide from the 3-position of the Boc-protected pyrrolidine ring by a nucleophile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 3. tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Alkylation of Amines with tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of primary and secondary amines with tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a crucial synthetic transformation in medicinal chemistry and drug discovery. This reaction introduces a versatile N-Boc-protected 3-methylpyrrolidine moiety onto a target molecule, a scaffold prevalent in numerous biologically active compounds and approved pharmaceuticals. The pyrrolidine ring system is valued for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a key pharmacophoric element for interaction with biological targets.

This document provides detailed protocols for the N-alkylation of various classes of amines, including aliphatic, aromatic, and heteroaromatic amines, with this compound. It also includes a summary of typical reaction conditions and expected outcomes to guide researchers in their synthetic endeavors.

Reaction Scheme

The general reaction involves the nucleophilic substitution of the bromide ion by a primary or secondary amine, typically in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

Caption: General reaction scheme for the N-alkylation of amines.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the alkylation of various amines with this compound and analogous electrophiles.

| Amine Type | Amine Example | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85-95 |

| Cyclohexylamine | Et₃N (2.0) | THF | 65 | 16 | 70-85 | |

| Secondary Aliphatic | Piperidine | DIPEA (1.5) | DMF | 100 | 8 | 90-98 |

| N-Methylbenzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 16 | 88-96 | |